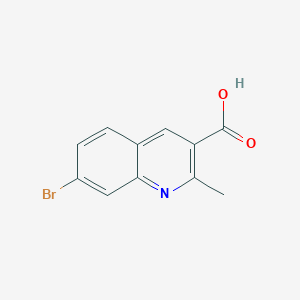

7-Bromo-2-methylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

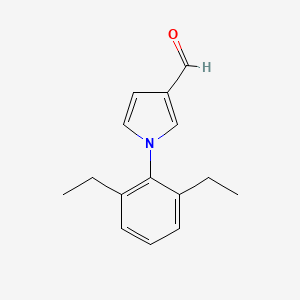

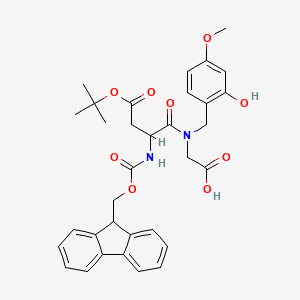

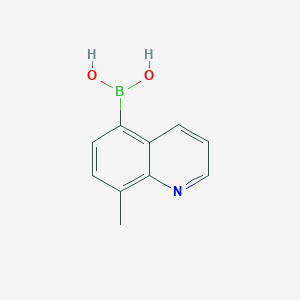

7-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 . It is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a bromine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-methylquinoline-3-carboxylic acid is 266.09 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Photolabile Protecting Groups

7-Bromo-2-methylquinoline-3-carboxylic acid and its derivatives are explored for their potential as photolabile protecting groups. The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described. BHQ exhibits high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications. It is particularly beneficial due to its increased solubility and low fluorescence, making it a preferred caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives

The compound 7-Bromo-2-methylquinoline-3-carboxylic acid plays a crucial role in the synthesis of various quinoline derivatives. Research indicates the synthesis of specific bromo-iodo quinoline carboxylic acids through modified procedures, emphasizing its utility in organic synthesis and highlighting its significance in the synthesis of complex molecules (Dumont & Slegers, 2010).

Chemical Transformations and Metalation

Studies reveal the potential of bromo-fluoroquinoline derivatives for undergoing diverse chemical transformations. These compounds can be converted into corresponding quinoline carboxylic acids through halogen/metal permutation and carboxylation processes. The findings underscore the compound's versatility in chemical reactions, paving the way for generating a wide array of functional molecules (Ondi et al., 2005).

Photodegradation Studies

7-Bromo-2-methylquinoline-3-carboxylic acid derivatives are studied for their photodegradation behavior. Research focusing on quinolinecarboxylic herbicides, similar in structure to the compound , reveals insights into their degradation under different irradiation conditions. The studies contribute to understanding the environmental fate and behavior of such compounds (Pinna & Pusino, 2012).

Propriétés

IUPAC Name |

7-bromo-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBPMUKCWRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406197 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylquinoline-3-carboxylic acid | |

CAS RN |

610277-19-5 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)